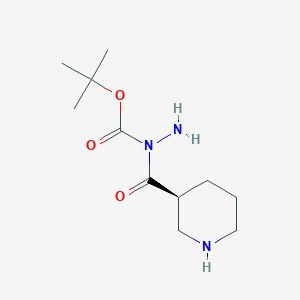

(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate

Description

(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is a chiral hydrazinecarboxylate derivative featuring a piperidine-3-carbonyl moiety and a tert-butyloxycarbonyl (Boc) protecting group. Its stereochemistry at the piperidine ring and the hydrazine linkage makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics and bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the hydrazine-carbonyl-piperidine scaffold enables diverse functionalization .

Properties

Molecular Formula |

C11H21N3O3 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl N-amino-N-[(3S)-piperidine-3-carbonyl]carbamate |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14(12)9(15)8-5-4-6-13-7-8/h8,13H,4-7,12H2,1-3H3/t8-/m0/s1 |

InChI Key |

GEGFFAGXPQNRIC-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C(=O)[C@H]1CCCNC1)N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)C1CCCNC1)N |

Origin of Product |

United States |

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

The Boc group is universally employed to protect primary and secondary amines during multi-step syntheses. For piperidine derivatives, this involves reacting piperidine with di-tert-butyl dicarbonate under alkaline conditions. For example, in the synthesis of tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate, the Boc group is introduced via reaction with tert-butyl dicarbonate in toluene, achieving near-quantitative yields under inert atmospheres. This step is critical for preventing undesired side reactions during subsequent functionalization.

Stereochemical Considerations

The (S)-configuration at the 3-position of piperidine necessitates enantioselective synthesis. As demonstrated in the preparation of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, chiral starting materials or resolution techniques are essential. One method involves using (S)-N-Boc-3-hydroxypiperidine, which undergoes mesylation with methanesulfonyl chloride in dichloromethane or toluene, yielding the (S)-configured intermediate with >95% enantiomeric excess.

Functionalization of the Piperidine Ring

Mesylation at the 3-Position

Mesylation converts hydroxyl groups into superior leaving groups for nucleophilic substitution. In a typical procedure, (S)-N-Boc-3-hydroxypiperidine is treated with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C, achieving yields of 89–98%. The reaction proceeds via activation of the hydroxyl group, forming (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a pivotal intermediate for further modifications.

Table 1: Mesylation Reaction Optimization

Nucleophilic Substitution with Hydrazine

Replacing the mesyl group with hydrazine introduces the hydrazinecarboxylate moiety. While direct substitution is feasible, competing elimination reactions necessitate careful control of reaction conditions. For example, heating (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate with hydrazine hydrate in dimethylacetamide (DMA) at 100°C for 10 hours achieves substitution while preserving stereochemistry.

Carbonyl Group Introduction

Acylation via Carboxylic Acid Derivatives

The piperidine-3-carbonyl group is introduced through acylation. A common approach involves converting piperidine-3-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with tert-butyl hydrazinecarboxylate. Alternatively, coupling agents like EDCl or HOBt facilitate direct amide bond formation between the carboxylic acid and hydrazine derivative.

Oxidative Methods

Oxidation of alcohol intermediates offers another route. For instance, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate can be oxidized to the corresponding ketone using Dess-Martin periodinane, followed by condensation with hydrazine. However, over-oxidation to carboxylic acids must be mitigated through controlled reaction times and stoichiometry.

Coupling Reactions and Final Assembly

Hydrazinecarboxylate Formation

The final step involves coupling the piperidine-3-carbonyl intermediate with tert-butyl hydrazinecarboxylate. This is achieved via a two-step process:

-

Activation : The carbonyl group is activated as a mixed anhydride or NHS ester.

-

Coupling : Reaction with tert-butyl hydrazinecarboxylate in the presence of a base like triethylamine yields the target compound.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate. Final characterization employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, the tert-butyl group in related compounds shows characteristic singlets at δ 1.45 ppm in -NMR and quartets in -NMR.

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the (S)-configuration requires avoiding racemization during mesylation and substitution. Low-temperature reactions (0–5°C) and non-polar solvents like toluene minimize epimerization.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of hydrazinecarboxylate compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents . The structural features of (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate may enhance its efficacy against resistant strains.

2. Anticancer Potential

Compounds containing hydrazine moieties have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro studies suggest that (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate could be further explored for its potential to target specific cancer cell lines .

Organic Synthesis Applications

1. Intermediate in Synthesis

(S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate serves as a versatile intermediate in organic synthesis. It can be used to synthesize various piperidine derivatives, which are valuable in pharmaceuticals. The ability to modify the piperidine ring opens avenues for creating new compounds with desired biological activities .

2. Reactions with Electrophiles

The hydrazine functional group allows for nucleophilic substitution reactions with electrophiles, facilitating the formation of more complex molecules. This characteristic is particularly useful in synthesizing novel compounds that may have therapeutic applications .

Case Study 1: Synthesis of Piperidine Derivatives

In a study focused on synthesizing piperidine derivatives, (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate was reacted with various electrophiles under controlled conditions. The resulting products demonstrated enhanced biological activity compared to their precursors, indicating the compound's utility as a building block in drug development .

Case Study 2: Antibacterial Screening

A series of derivatives derived from (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to compounds with significantly improved activity against resistant strains, suggesting potential clinical applications.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarboxylate Derivatives with Aromatic Substituents

Compounds such as tert-butyl 2-benzyl-2-((2S)-1-(2-(1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-1-(4-nitrophenyl)-2-oxoethoxy)-4-methyl-1-oxopentan-2-yl)hydrazinecarboxylate (Product 1 in ) share the Boc-hydrazine core but incorporate aromatic and nitro groups. These substituents reduce yields (45–61%) compared to simpler analogs due to steric hindrance and electron-withdrawing effects. NMR and ESI-HRMS data confirm their structural integrity, with distinct $^1$H NMR shifts for nitroaryl protons (δ 8.2–8.4 ppm) and Boc tert-butyl signals (δ 1.4 ppm) .

Bromobenzyl-Substituted Hydrazinecarboxylates

tert-Butyl 1-(4-bromobenzyl)-2-(propan-2-ylidene)hydrazinecarboxylate (8) and tert-butyl 1-(4-bromobenzyl)hydrazinecarboxylate (9) () highlight the impact of halogenation. The bromobenzyl group introduces electrophilic reactivity, enabling cross-coupling reactions. However, their synthesis requires harsh conditions (100°C, KOH/TBAHS), contrasting with the milder protocols for non-halogenated analogs. ESI-MS data (m/z 173 [M+H]$^+$) further differentiate their fragmentation patterns .

Pyrrolopyrazine-Functionalized Analogs

tert-Butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate () demonstrates heterocyclic integration. The pyrrolopyrazine moiety necessitates palladium-catalyzed alkynylation (93% yield) and tosylation (52% yield), emphasizing the challenges of incorporating fused aromatic systems. These derivatives exhibit lower solubility in non-polar solvents compared to piperidine-based compounds .

Hydroxyalkyl-Piperidinecarboxylates

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate () and (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate () replace the hydrazinecarbonyl group with hydroxyalkyl chains. This modification improves bioavailability (GI absorption score: 0.55) and BBB permeability but reduces synthetic versatility. Their $^{13}$C NMR spectra show distinct carbonyl signals (δ 155–160 ppm for Boc) and hydroxy proton shifts (δ 1.5–2.0 ppm) .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : Hydrazinecarboxylates with aromatic groups (e.g., nitrobenzyl) require extended reaction times (24–48 hours) and chromatographic purification, whereas hydroxyalkyl analogs are more straightforward to isolate .

- Biological Relevance : Piperidine-hydroxyl derivatives () show higher predicted BBB penetration, making them preferable for CNS-targeted drug design. In contrast, pyrrolopyrazine analogs may serve as kinase inhibitors but lack empirical bioactivity data .

- Stability : The Boc group in all compounds enhances stability, but brominated derivatives () are sensitive to light and require dark storage .

Biological Activity

(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate, also known by its CAS number 625470-88-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21N3O3

- Molecular Weight : 243.30 g/mol

- Hazard Classification :

The biological activity of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is largely attributed to its ability to interact with various biological targets. The compound exhibits properties that may be beneficial in the following areas:

- Antitumor Activity : Preliminary studies suggest that derivatives of hydrazinecarboxylates can exhibit significant antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

- Neuroprotective Effects : Some hydrazine derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms and the inhibition of neuroinflammatory processes. This could be particularly relevant for conditions such as neurodegenerative diseases .

Antitumor Activity

A study investigating various hydrazine derivatives, including (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate, revealed that these compounds could inhibit the growth of colorectal cancer cell lines. The study reported an IC50 value indicating effective cytotoxicity at micromolar concentrations. The proposed mechanism involves the activation of caspase pathways leading to apoptosis .

Neuroprotective Studies

In a model of oxidative stress-induced neurotoxicity, (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate demonstrated significant protective effects against neuronal cell death. The compound was found to reduce reactive oxygen species (ROS) levels and enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Comparative Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate | Antitumor, Neuroprotective | Induction of apoptosis, ROS reduction |

| Hydrazine Derivative A | Moderate Antitumor | Cell cycle arrest |

| Hydrazine Derivative B | Strong Neuroprotective | Antioxidant activity |

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments indicate that (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate poses risks such as skin irritation and respiratory tract irritation. Proper handling procedures must be followed to mitigate exposure risks .

Chemical Reactions Analysis

Role of the tert-Butyl Group

The tert-butyl group acts as a sterically demanding protecting group, stabilizing the intermediate and preventing premature deprotection under acidic or basic conditions .

Hydrazinecarboxylate Reactivity

The hydrazinecarboxylate moiety participates in:

-

Cyclization Reactions : Formation of heterocycles (e.g., tetrazoles, thiadiazoles) via acid-catalyzed condensation .

-

Coupling Reactions : Nucleophilic attack on activated carbonyls, enabling synthesis of peptide derivatives .

Example Reaction Pathway

-

Hydrazone Formation : Reaction with ketones/aldehydes under reflux with HCl .

-

Cyclization : Treatment with thionyl chloride to form thiadiazoles or tetrazoles .

Research Findings

-

Yield Optimization : Reaction conditions (e.g., temperature, solvent choice) significantly impact yields. For example, LiAlH₄ reductions in THF at 0°C improve selectivity .

-

Structural Variants : Substituted derivatives (e.g., ethyl esters, aryl hydrazines) enable diverse product libraries for drug discovery .

-

Catalytic Methods : Recent advancements in photocatalytic and electrochemical methods enhance reaction efficiency for related hydrazinecarboxylate derivatives .

This compound’s versatility in organic synthesis, coupled with its role in medicinal chemistry, underscores its importance in modern drug design and asymmetric catalysis.

Q & A

Q. What are the key synthetic routes for preparing (S)-tert-butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the hydrazinecarboxylate core. For example, protected hydrazines (e.g., Na,Nb-protected derivatives) are reacted with piperidine-3-carbonyl intermediates under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane. Purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) ensures high purity . Specific Boc-protection strategies are critical to preserve stereochemistry .

Q. What safety protocols are essential when handling this compound?

Consult safety data sheets (SDS) for analogous tert-butyl carbamates, which recommend using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. First-aid measures include immediate rinsing with water and consulting a physician if exposed .

Q. Which analytical methods confirm the compound’s structure and purity?

- NMR Spectroscopy : and NMR identify stereochemistry and functional groups (e.g., tert-butyl at ~1.4 ppm, carbonyl signals near 170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass calculated for : 297.2053) .

- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)) enhance coupling reactions, while bases like NaH facilitate deprotonation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hrs to 6 hrs) and improves regioselectivity in cyclization steps .

Q. How are stereochemical outcomes controlled during synthesis?

- Chiral Auxiliaries : Use of (S)-configured starting materials ensures retention of stereochemistry .

- Chiral Chromatography : Resolve diastereomers using chiral stationary phases (e.g., Chiralpak® columns) .

- Stereoselective Catalysis : Asymmetric hydrogenation or enzymatic resolution can achieve >90% enantiomeric excess (ee) .

Q. How do researchers address contradictions in spectral data (e.g., unexpected NMR signals)?

- Variable Temperature NMR : Resolve dynamic rotational isomers by cooling samples to -40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity in complex mixtures .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond angles .

Q. What strategies mitigate byproduct formation during Boc deprotection?

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane for selective deprotection without side reactions .

- Scavengers : Add triethylsilane (TES) to quench carbocation intermediates and prevent alkylation byproducts .

Q. How is the compound’s reactivity influenced by substituent positioning?

- Electron-Withdrawing Groups : Nitro or carbonyl groups at the para position increase electrophilicity, facilitating nucleophilic acyl substitutions .

- Steric Effects : tert-Butyl groups hinder access to the carbonyl, requiring harsher conditions for reactions (e.g., reflux in toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.